molecular formula C16H14Cl2O B1360525 2',6'-Dichloro-3-(4-methylphenyl)propiophenone CAS No. 898769-46-5

2',6'-Dichloro-3-(4-methylphenyl)propiophenone

Cat. No. B1360525
CAS RN: 898769-46-5
M. Wt: 293.2 g/mol
InChI Key: LXFDYKMZYSFSRD-UHFFFAOYSA-N
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Description

2’,6’-Dichloro-3-(4-methylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2O . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 2’,6’-Dichloro-3-(4-methylphenyl)propiophenone consists of a propiophenone backbone with a 4-methylphenyl group at the 3-position and two chlorine atoms at the 2’ and 6’ positions of the phenyl ring .


Physical And Chemical Properties Analysis

2’,6’-Dichloro-3-(4-methylphenyl)propiophenone has a molecular weight of 293.19 . It has a density of 1.23g/cm3 and a boiling point of 384.7ºC at 760 mmHg .

Scientific Research Applications

Copolymerization Applications

  • Copolymers of Trisubstituted Ethylenes and Styrene: Researchers studied electrophilic trisubstituted ethylenes, including variants like 2,6-dichlorophenyl, for copolymerization with styrene. These copolymers exhibited high glass transition temperatures, indicating a decrease in chain mobility due to the high dipolar character of the substituted ethylenes (Kim et al., 1999).

Synthesis and Chemical Reactivity

  • Synthesis of Methoxylated Propiophenones: A study on the semisynthesis of natural methoxylated propiophenones involved the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and dichlorophenyl variants, highlighting the compound's role in chemical synthesis processes (Joshi et al., 2005).
  • Chlorination of Ketones: Chlorination of propiophenone, including dichlorophenyl derivatives, leads to various acids like 2-phenylglyceric acid, showcasing the compound's reactivity and utility in chlorination processes (Cossar et al., 1991).

Complex Formation and Catalysis

  • Tungsten(VI) Complexes with Aminobis(phenolato) Ligands: The study on Tungsten(VI) complexes involving dichlorophenyl variants indicates the compound's potential in forming complex metal-ligand structures, useful in catalysis and materials science (Lehtonen & Sillanpää, 2004).

Pesticide Synthesis

  • Labelled Organophosphorus Pesticides: The synthesis of carbon-14 labelled o-(2,6-dichloro-4-methylphenyl) O,O-dimethyl phosphorothioate, a soil fungicide, utilized 2,6-dichloro-4-methylphenyl derivatives, demonstrating the compound's role in developing labelled compounds for agricultural studies (Yoshitake et al., 1979).

Mechanism of Action

The mechanism of action for 2’,6’-Dichloro-3-(4-methylphenyl)propiophenone is not available in the web search results. This could be due to the fact that its use is primarily for experimental and research purposes .

Safety and Hazards

The safety data sheet for propiophenone, a related compound, indicates that it is a combustible liquid and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-11-5-7-12(8-6-11)9-10-15(19)16-13(17)3-2-4-14(16)18/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFDYKMZYSFSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644153
Record name 1-(2,6-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898769-46-5
Record name 1-(2,6-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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